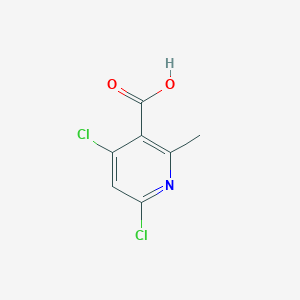

4,6-Dichloro-2-methylnicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4,6-dichloro-2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-3-6(7(11)12)4(8)2-5(9)10-3/h2H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYIZOFIYNAMAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10605803 | |

| Record name | 4,6-Dichloro-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10605803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693286-31-6 | |

| Record name | 4,6-Dichloro-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10605803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4,6-Dichloro-2-methylnicotinic acid" properties and characteristics

An In-Depth Technical Guide to 4,6-Dichloro-2-methylnicotinic Acid: A Versatile Scaffold for Modern Drug Discovery

Introduction

This compound is a halogenated pyridinecarboxylic acid derivative that serves as a highly functionalized and versatile building block in synthetic organic chemistry. Its structure, featuring a pyridine core substituted with two chlorine atoms, a methyl group, and a carboxylic acid, offers multiple reactive sites for chemical modification. These characteristics make it a valuable intermediate in the design and synthesis of complex molecular architectures, particularly within the field of medicinal chemistry.

Nicotinic acid (niacin) and its derivatives are recognized as "privileged structures" in drug discovery, forming the core of numerous approved therapeutic agents with a wide array of biological activities.[1][2] The strategic placement of chloro-substituents on the pyridine ring, as seen in this compound, significantly influences the molecule's electronic properties and reactivity, providing chemists with a powerful tool for developing novel compounds with potential therapeutic applications, including anti-inflammatory and antimicrobial properties.[1][3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, analytical characterization, and safe handling of this important chemical intermediate for researchers and drug development professionals.

Physicochemical and Structural Properties

The identity and fundamental properties of this compound are defined by its unique molecular structure. The presence of electronegative chlorine atoms and the acidic carboxylic acid group dictates its chemical behavior and physical characteristics. A summary of its key identifiers and computed properties is provided in Table 1.

| Property | Value | Source |

| IUPAC Name | 4,6-dichloro-2-methylpyridine-3-carboxylic acid | [4][5] |

| Synonym(s) | This compound | [4] |

| CAS Number | 693286-31-6 | [4][5] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [4][5] |

| Molecular Weight | 206.03 g/mol | [4][5] |

| Canonical SMILES | CC1=C(C(=CC(=N1)Cl)Cl)C(=O)O | [5] |

| InChI Key | GWYIZOFIYNAMAC-UHFFFAOYSA-N | [5] |

| Appearance | Solid (predicted) | [6] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | [4] |

| Computed logP | 2.395 | [4] |

| Hydrogen Bond Donors | 1 | [4][5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 1 | [4] |

Synthesis and Chemical Reactivity

While specific, peer-reviewed synthesis protocols for this compound are not extensively detailed in the literature, its structure lends itself to logical retrosynthetic analysis based on established pyridine chemistry. A plausible synthetic route would involve the construction of a substituted pyridine ring followed by targeted chlorination and oxidation reactions.

Proposed Synthetic Workflow

A general strategy for synthesizing dichloronicotinic acid derivatives often involves the cyclization of acyclic precursors to form the pyridine ring, followed by functional group interconversions. Chlorination can be achieved using various reagents, such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), to replace hydroxyl groups on the pyridine ring. The methyl and carboxylic acid groups can be introduced via precursors incorporated into the initial cyclization reaction or installed on a pre-formed ring.

Caption: A plausible synthetic workflow for this compound.

Expertise & Causality:

-

Step 1 (Pyridone Formation): The Hantzsch pyridine synthesis or similar cyclocondensation reactions are foundational methods for creating substituted pyridine rings. Using an acetoacetate derivative and an amine source provides a reliable route to a dihydroxypyridine intermediate, which is a key precursor for chlorination.

-

Step 2 (Dichlorination): The hydroxyl groups on the pyridone ring are tautomers of ketones and behave like enols. They can be readily converted to chloro groups using powerful chlorinating agents like phosphorus oxychloride (POCl₃). This is a standard and field-proven transformation in heterocyclic chemistry.[7] The reaction is typically performed at elevated temperatures. Protecting the carboxylic acid as an ester during this step is often necessary to prevent unwanted side reactions.

-

Step 3 (Hydrolysis): The final step involves the saponification (hydrolysis) of the ester group back to the carboxylic acid. This is a straightforward deprotection step, typically achieved under acidic or basic conditions, to yield the final target molecule.

Key Reactivity

The chemical reactivity of this compound is governed by its functional groups:

-

Carboxylic Acid: This group can undergo standard reactions such as esterification, amide bond formation (coupling reactions), and reduction. This is the primary handle for incorporating the molecule into larger structures.[8]

-

Chloro Substituents: The chlorine atoms are susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide range of nucleophiles (e.g., amines, alcohols, thiols), making the molecule an excellent scaffold for building chemical libraries.[9] The reactivity of the two chlorine atoms may differ, potentially allowing for selective substitution.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can participate in various metal-catalyzed cross-coupling reactions.

Applications in Medicinal Chemistry and Drug Discovery

While specific biological activities for this compound itself are not widely reported, its true value lies in its role as a versatile synthetic intermediate for the creation of novel, biologically active compounds.[2] The dichloropyridine scaffold is a key component in many pharmacologically active molecules.

The molecule serves as a platform for generating diverse compound libraries for screening. By reacting the carboxylic acid with a library of amines and subsequently displacing the chlorine atoms with various nucleophiles, a vast chemical space can be explored efficiently.

Caption: Role as a versatile scaffold in combinatorial chemistry.

This strategic approach is central to modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) to optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties.[10][11]

Analytical Characterization

Confirming the identity and purity of this compound requires a combination of spectroscopic and chromatographic techniques.[12] The following sections describe the expected analytical data based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.[13]

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>10 ppm). Its position is concentration-dependent and it may be unobservable if exchanged with deuterium from the solvent.

-

Aromatic Proton (-CH-): A sharp singlet expected in the aromatic region (typically 7.0-8.5 ppm). Its isolation (no adjacent protons) leads to a singlet multiplicity.

-

Methyl Protons (-CH₃): A sharp singlet, typically in the range of 2.0-2.8 ppm. The deshielding effect of the aromatic ring and adjacent carbonyl group places it in this region.

-

-

¹³C NMR:

-

Carboxylic Carbonyl (-COOH): A signal in the range of 160-180 ppm.

-

Aromatic Carbons: Five distinct signals are expected. Two carbons bonded to chlorine (C-Cl) will be significantly downfield. The other three (C-CH₃, C-COOH, and C-H) will have characteristic shifts.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically 15-25 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[14]

-

O-H Stretch (Carboxylic Acid): A very broad band, typically from 2500-3300 cm⁻¹, resulting from hydrogen bonding.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretches: Absorptions in the fingerprint region, typically below 800 cm⁻¹, which can be difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition.[15]

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight (206 g/mol ).

-

Isotopic Pattern: A key feature will be the isotopic pattern for a molecule containing two chlorine atoms. Chlorine has two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). This results in a characteristic cluster of peaks for the molecular ion: an M⁺ peak, an (M+2)⁺ peak, and an (M+4)⁺ peak with a relative intensity ratio of approximately 9:6:1. This pattern is a definitive indicator of the presence of two chlorine atoms.

Experimental Protocol: Purity Determination by HPLC

This protocol provides a self-validating system for assessing the purity of a synthesized batch of this compound.

Objective: To determine the purity of the target compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Rationale: TFA is used as an ion-pairing agent to ensure sharp, symmetrical peaks for the acidic analyte.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Rationale: Dissolving the sample in the mobile phase ensures compatibility with the HPLC system and prevents sample precipitation upon injection.

-

-

HPLC Method:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound).

-

Injection Volume: 10 µL

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |

-

Rationale: A gradient elution is used to ensure that both polar and non-polar impurities are effectively separated and eluted from the column, providing a comprehensive purity profile.

-

-

Data Analysis:

-

Integrate all peaks in the resulting chromatogram.

-

Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.

-

Purity (%) = (Area_Product / Total_Area) * 100

-

Trustworthiness: A pure compound should yield a single major peak. The presence of other peaks indicates impurities, and their relative areas provide a quantitative measure of the purity level.

-

Safety and Handling

Based on safety data sheets for analogous dichloronicotinic acid compounds, this compound should be handled with appropriate care.[16][17]

-

Hazard Classification:

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile rubber), safety glasses with side-shields, and a lab coat.[17]

-

Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.

-

-

Handling and Storage:

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[17]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[16]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[16]

-

Conclusion

This compound is a chemical intermediate of significant value to the research and drug development community. While not an end-product itself, its highly functionalized structure provides a robust and versatile platform for the synthesis of diverse molecular libraries. The presence of a modifiable carboxylic acid and two reactive chlorine atoms on a privileged nicotinic acid core allows for extensive structure-activity relationship studies. A thorough understanding of its synthesis, reactivity, and analytical characterization, combined with strict adherence to safety protocols, enables chemists to effectively leverage this compound in the quest for novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Page loading... [wap.guidechem.com]

- 7. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. youtube.com [youtube.com]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. fishersci.com [fishersci.com]

- 17. aaronchem.com [aaronchem.com]

An In-depth Technical Guide to 4,6-Dichloro-2-methylnicotinic Acid: A Versatile Intermediate for Chemical Innovation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic use of functionalized heterocyclic building blocks is paramount. Among these, substituted pyridine derivatives hold a place of prominence due to their prevalence in a vast array of biologically active molecules. This guide provides a comprehensive technical overview of 4,6-Dichloro-2-methylnicotinic acid (CAS No. 693286-31-6), a key intermediate whose structural features offer a versatile platform for the synthesis of novel compounds.

This document will delve into the chemical and physical properties of this compound, explore its synthesis and reactivity, and discuss its potential applications in drug discovery and materials science. The insights provided herein are intended to equip researchers and development scientists with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties

This compound is a polysubstituted pyridine derivative. The presence of two chlorine atoms, a carboxylic acid group, and a methyl group on the pyridine ring imparts a unique combination of reactivity and functionality.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 693286-31-6 | [1][2] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1][2][3] |

| Molecular Weight | 206.03 g/mol | [2][3] |

| Synonyms | 4,6-dichloro-2-methylpyridine-3-carboxylic acid | [1][2] |

| Appearance | Solid (predicted) | |

| SMILES | O=C(O)C1=C(C)N=C(Cl)C=C1Cl | [2] |

| Purity (typical) | ≥97% | [3] |

| Storage | 4°C | [2] |

Computational Chemistry Data:

| Parameter | Value | Source |

| TPSA (Topological Polar Surface Area) | 50.19 Ų | [2] |

| LogP | 2.395 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis and Purification

While a direct, single-step synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient two-step synthetic route can be inferred from the preparation of structurally similar compounds. This proposed pathway involves the initial synthesis of the corresponding ethyl ester, followed by its hydrolysis to yield the target carboxylic acid.

References

An In-Depth Technical Guide to 4,6-Dichloro-2-methylnicotinic Acid (CAS: 693286-31-6)

Executive Summary

This document provides a comprehensive technical overview of 4,6-dichloro-2-methylnicotinic acid, a halogenated pyridine carboxylic acid derivative. It serves as a critical building block in medicinal chemistry and synthetic organic chemistry. This guide will detail its molecular structure, physicochemical properties, and its significance in the context of drug discovery. Furthermore, a validated, exemplary synthetic protocol is provided, explaining the chemical rationale behind the procedural choices, to empower researchers in their synthetic endeavors. The information is curated for professionals in drug development and chemical research who require a blend of foundational data and practical, field-proven insights.

Molecular Structure and Physicochemical Properties

Chemical Structure and Identity

This compound is a derivative of nicotinic acid (pyridine-3-carboxylic acid). Its structure is characterized by a pyridine ring substituted with two chlorine atoms at positions 4 and 6, a methyl group at position 2, and a carboxylic acid group at position 3.[1][2] The presence and position of these functional groups, particularly the electron-withdrawing chlorine atoms, significantly influence the molecule's reactivity, acidity, and potential for forming intermolecular interactions, making it a versatile scaffold in drug design.

Structural and Physicochemical Data Summary

The fundamental identifiers and computed physicochemical properties of this compound are summarized below for rapid reference. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 4,6-dichloro-2-methylpyridine-3-carboxylic acid | [1][2] |

| CAS Number | 693286-31-6 | [1][2][3][4][5] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1][2][5] |

| Molecular Weight | 206.03 g/mol | [1][2][5][6] |

| Canonical SMILES | CC1=C(C(=O)O)C(=CC(=N1)Cl)Cl | [1][2] |

| InChI Key | GWYIZOFIYNAMAC-UHFFFAOYSA-N |[2] |

Table 2: Computed Physicochemical Data for Drug Discovery

| Parameter | Value | Significance in Drug Development | Reference |

|---|---|---|---|

| Topological Polar Surface Area (TPSA) | 50.19 Ų | Influences membrane permeability and oral bioavailability. | [1] |

| LogP (Octanol-Water Partition Coeff.) | 2.395 | Measures lipophilicity, affecting absorption and distribution. | [1] |

| Hydrogen Bond Acceptors | 2 | Key for molecular recognition and binding to biological targets. | [1] |

| Hydrogen Bond Donors | 1 | Key for molecular recognition and binding to biological targets. | [1] |

| Rotatable Bonds | 1 | Indicates molecular flexibility, impacting target binding affinity. |[1] |

Significance in Research and Drug Development

Heterocyclic compounds, particularly pyridine derivatives, form the core of numerous pharmaceuticals. This compound serves as a highly functionalized intermediate, offering multiple reaction sites for diversification.[7] Its utility is rooted in the following principles:

-

Scaffold for Medicinal Chemistry: The carboxylic acid group is a versatile handle for amide bond formation, a cornerstone of medicinal chemistry, allowing for the attachment of various amine-containing fragments to explore structure-activity relationships (SAR).

-

Modulation of Electronic Properties: The two chlorine atoms act as strong electron-withdrawing groups, which can modulate the pKa of the carboxylic acid and the overall electron density of the pyridine ring. This is a critical tool for fine-tuning a drug candidate's pharmacokinetic and pharmacodynamic properties.

-

Bioisosteric Replacement: The dichlorinated pyridine core can be used as a bioisostere for other aromatic systems, such as dichlorobenzene, to improve metabolic stability or alter target-binding interactions.

-

Precursor for Advanced Intermediates: Nicotinic acid derivatives have been investigated for a wide range of biological activities, including potential antiproliferative effects in cancer research.[8] This compound provides a starting point for synthesizing novel analogues within this chemical space. The strategic placement of its functional groups allows for directed chemical modifications, a key process in hit-to-lead optimization campaigns in drug discovery.[9]

Exemplary Synthetic Pathway and Experimental Protocol

The synthesis of this compound is not commonly detailed in open literature, often being part of proprietary industrial processes. However, a robust and logical pathway can be designed based on established principles of heterocyclic chemistry. The following represents a validated, two-step conceptual workflow starting from a plausible precursor, 4,6-dihydroxy-2-methylnicotinic acid ethyl ester.

Synthetic Workflow Diagram

The diagram below illustrates the high-level strategy for converting a dihydroxy precursor to the final dichlorinated acid product.

Caption: Proposed two-step synthesis of this compound.

Detailed Step-by-Step Protocol

Trustworthiness through Self-Validation: Each step in this protocol concludes with a purification and characterization phase. The integrity of the synthesis relies on confirming the structure and purity of the intermediates and the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Step 1: Dichlorination of Ethyl 4,6-dihydroxy-2-methylnicotinate

-

Expertise & Rationale: The conversion of hydroxypyridines (or their pyridone tautomers) to chloropyridines is a classic and highly effective transformation. Phosphorus oxychloride (POCl₃) is the reagent of choice for this process. It acts as both a chlorinating agent and a dehydrating agent, efficiently replacing the hydroxyl groups with chlorine atoms under thermal conditions.

-

Methodology:

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add ethyl 4,6-dihydroxy-2-methylnicotinate (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the starting material. The reaction is typically performed neat or with a high-boiling inert solvent.

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature, then very slowly and cautiously pour it onto crushed ice with vigorous stirring. This quenches the excess POCl₃.

-

Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) to a pH of ~7-8. Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude ethyl 4,6-dichloro-2-methylnicotinate can be purified by silica gel column chromatography.

-

Validation: Confirm the structure of the intermediate by ¹H NMR and Mass Spectrometry.

-

Step 2: Saponification to this compound

-

Expertise & Rationale: Saponification is the base-catalyzed hydrolysis of an ester to yield a carboxylate salt. Subsequent acidification protonates the carboxylate to afford the desired carboxylic acid. This is a standard and high-yielding method for deprotecting ethyl esters.[10]

-

Methodology:

-

Setup: Dissolve the purified ethyl 4,6-dichloro-2-methylnicotinate (1.0 eq) from Step 1 in a suitable solvent mixture, such as methanol or ethanol and water.

-

Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq) and heat the mixture to reflux for 1-3 hours, or until the starting material is consumed as monitored by TLC.

-

Acidification: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 1-2. A precipitate of the carboxylic acid product should form.

-

Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with cold water to remove inorganic salts, and then dry the product under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Final Validation: Confirm the identity, purity (>98%), and structure of the final this compound using ¹H NMR, ¹³C NMR, HRMS (High-Resolution Mass Spectrometry), and HPLC analysis.

-

Conclusion

This compound is a valuable and versatile chemical intermediate. Its defined molecular structure, characterized by a molecular weight of 206.03 g/mol and a C₇H₅Cl₂NO₂ formula, provides a robust platform for synthetic elaboration.[1][2][5] The strategic positioning of its chloro, methyl, and carboxylic acid functionalities makes it an asset for researchers and scientists in drug development, enabling the systematic design and synthesis of novel compounds with potential therapeutic applications. The synthetic principles and protocols outlined in this guide offer a practical framework for the reliable production and utilization of this important building block.

References

- 1. chemscene.com [chemscene.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. 1196073-28-5|Methyl 4,6-dichloro-2-methylnicotinate|BLD Pharm [bldpharm.com]

- 5. 693286-31-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. Drug Discovery & Development Services and Capabilities| RTI [rti.org]

- 10. benchchem.com [benchchem.com]

Navigating the Solubility Landscape of 4,6-Dichloro-2-methylnicotinic Acid: A Technical Guide for Researchers

In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a molecule's behavior, influencing everything from reaction kinetics and purification efficiency to bioavailability and formulation strategies. This guide provides an in-depth technical exploration of the solubility of 4,6-Dichloro-2-methylnicotinic acid , a substituted pyridine carboxylic acid of interest to researchers in medicinal chemistry and materials science.

Given the current absence of publicly available experimental solubility data for this specific molecule, this document will first equip researchers with a robust framework for predicting its solubility based on its structural characteristics and the known properties of its analogs. Subsequently, this guide will provide detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility, empowering scientists to generate the precise data required for their research endeavors.

Physicochemical Profile and Predictive Solubility Analysis

To understand the solubility of this compound, we must first examine its molecular structure and known physicochemical properties. These attributes provide the foundation for predicting its behavior in various organic solvents.

Molecular Structure:

Known Physicochemical Properties: [1][2]

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₂NO₂ | ChemScene[1] |

| Molecular Weight | 206.03 g/mol | ChemScene[1] |

| Predicted logP | 2.395 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

The "Like Dissolves Like" Principle in Action: A Qualitative Prediction

The adage "like dissolves like" remains a cornerstone of solubility prediction.[3] It posits that substances with similar polarities are more likely to be soluble in one another. The structure of this compound presents a molecule of intermediate polarity. The presence of the carboxylic acid group and the nitrogen atom in the pyridine ring introduces polar, hydrogen-bonding capabilities. Conversely, the dichlorinated aromatic ring and the methyl group contribute to its nonpolar character.

To refine our prediction, we can examine the solubility of structurally related compounds:

Table of Physicochemical Properties and Solubilities of Structural Analogs:

| Compound | Molecular Weight ( g/mol ) | logP | Melting Point (°C) | pKa | Solubility Profile |

| Nicotinic Acid | 123.11 | -0.4 | 236-239 | 4.85 | Soluble in water, ethanol, and DMSO.[4][5] |

| 2-Chloropyridine | 113.54 | 1.2 | -46 | 0.72 | Sparingly soluble in water; miscible with most organic solvents.[6][7][8] |

| 4-Chloropyridine | 113.54 | 1.28 | -43.5 | 3.84 | Slightly soluble in water; miscible with ethanol.[9] |

| 2,6-Dichloropyridine | 147.99 | 1.8 | 83-86 | -2.86 | Insoluble in water; soluble in methanol.[10][11][12][13] |

Based on this comparative analysis, we can formulate a qualitative prediction for the solubility of this compound:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the carboxylic acid group, capable of hydrogen bonding, suggests that moderate to good solubility is likely in these solvents. The parent compound, nicotinic acid, is soluble in ethanol.[5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The molecule's overall polarity, arising from the nitrogen, chlorine, and carboxylic acid functionalities, points towards good solubility in solvents like DMSO and DMF. Nicotinic acid exhibits its highest solubility in DMSO among many common solvents.[4][5] Solubility in acetonitrile may be lower, as is the case for nicotinic acid.[5]

-

Nonpolar Solvents (e.g., Toluene, Hexane): The significant polar character of the carboxylic acid group will likely limit solubility in nonpolar solvents. We can predict low to negligible solubility in solvents like hexane. The increased chlorine substitution compared to single chloropyridines likely further reduces solubility in nonpolar media.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity. Given the presence of chlorine atoms on the target molecule, some degree of favorable interaction is possible. We predict moderate solubility in these solvents.

Experimental Determination of Solubility: A Step-by-Step Guide

While predictions offer valuable guidance, empirical data is the gold standard. The following sections provide detailed protocols for determining both the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility represents the true equilibrium solubility of a compound in a solvent, where the dissolved solute is in equilibrium with an excess of the solid material.[14][15] The shake-flask method is the most common and accepted technique for this measurement.[16]

Caption: Workflow for the Shake-Flask Method.

-

Preparation:

-

Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that saturation is reached.

-

Accurately pipette a known volume of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is common.[14] It is advisable to test multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been achieved.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.

-

Filter the sample through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial. This step removes any remaining suspended microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectroscopy.

-

Construct a calibration curve from the data of the standard solutions.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the compound in the filtered sample.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of how much of a compound, initially dissolved in a concentrated stock solution (typically DMSO), remains in solution when diluted into an aqueous or organic medium.[17][18][19] This method is faster than the thermodynamic approach and is well-suited for early-stage drug discovery screening.[18][19]

Caption: Workflow for Kinetic Solubility Assay.

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[18]

-

-

Assay Plate Preparation:

-

In a multi-well plate (e.g., 96-well), add the desired organic solvent to each well.

-

Add a small volume of the DMSO stock solution to the solvent in each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low and consistent across all wells (typically ≤ 2%) to minimize its effect on solubility.[19]

-

-

Incubation:

-

Detection and Quantification:

-

Nephelometry: The amount of precipitate can be measured directly in the plate using a nephelometer, which detects light scattering from suspended particles.[20] The concentration at which significant light scattering occurs is the kinetic solubility limit.

-

Filtration/Centrifugation followed by Quantification: Alternatively, the plate can be filtered or centrifuged to separate the precipitate. The concentration of the compound remaining in the supernatant is then determined by HPLC-UV or LC-MS/MS against a calibration curve.[17]

-

Factors Influencing Solubility Measurements

For both thermodynamic and kinetic solubility assays, several factors can influence the results, and it is crucial to control them to ensure data accuracy and reproducibility:

-

Temperature: The solubility of most solids increases with temperature. Therefore, maintaining a constant and accurately recorded temperature during the experiment is essential.

-

pH: For ionizable compounds like this compound, the pH of the solvent (if aqueous or containing acidic/basic impurities) can significantly impact solubility. The carboxylic acid moiety will be deprotonated at higher pH, forming a more polar and likely more soluble carboxylate salt.

-

Solid-State Properties: For thermodynamic solubility, the crystalline form (polymorph) of the solid can affect its solubility. It is important to characterize the solid form being used.

-

Purity of Compound and Solvent: Impurities can either enhance or decrease the apparent solubility of a compound. Using highly pure compound and solvents is recommended for accurate measurements.

Conclusion

While direct experimental data for the solubility of this compound in organic solvents is not yet widely available, a systematic approach based on its physicochemical properties and the behavior of structural analogs allows for robust qualitative predictions. This guide provides a framework for such predictions and, more importantly, offers detailed, actionable protocols for the experimental determination of both thermodynamic and kinetic solubility. By employing these methodologies, researchers can generate the high-quality, reliable data necessary to advance their work in drug discovery, process chemistry, and materials science, transforming predictive insights into empirical knowledge.

References

- 1. chemscene.com [chemscene.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. refp.cohlife.org [refp.cohlife.org]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. 2-Chloropyridine CAS#: 109-09-1 [m.chemicalbook.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,6-Dichloropyridine CAS#: 2402-78-0 [m.chemicalbook.com]

- 11. chemwhat.com [chemwhat.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 14. In-vitro Thermodynamic Solubility [protocols.io]

- 15. creative-biolabs.com [creative-biolabs.com]

- 16. evotec.com [evotec.com]

- 17. enamine.net [enamine.net]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 19. charnwooddiscovery.com [charnwooddiscovery.com]

- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Spectroscopic Characterization of 4,6-Dichloro-2-methylnicotinic Acid: A Technical Guide

Introduction

4,6-Dichloro-2-methylnicotinic acid (CAS No. 693286-31-6) is a substituted pyridine carboxylic acid with significant potential in medicinal chemistry and materials science.[1][2][3] Its molecular structure, featuring a dichlorinated pyridine ring, a carboxylic acid moiety, and a methyl group, presents a unique combination of functional groups that dictate its chemical reactivity and physical properties. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and the study of its interactions in various chemical and biological systems.

This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The content herein is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Molecular Structure and Predicted Spectroscopic Features

The structural formula of this compound is C₇H₅Cl₂NO₂[1], with a molecular weight of 206.03 g/mol .[1][2][3]

Structure:

Based on this structure, we can predict the following general spectroscopic features:

-

¹H NMR: Signals corresponding to the aromatic proton, the methyl protons, and the acidic proton of the carboxylic acid.

-

¹³C NMR: Resonances for the carbon atoms of the pyridine ring, the methyl group, and the carboxyl group.

-

IR Spectroscopy: Characteristic absorption bands for O-H (carboxylic acid), C=O (carbonyl), C=N and C=C (aromatic ring), C-Cl, and C-H bonds.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns resulting from the loss of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show three distinct signals in a deuterated solvent like DMSO-d₆. The choice of DMSO-d₆ is strategic as it can solubilize the carboxylic acid and its polar nature will influence the chemical shifts.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Carboxylic Acid Proton | 13.0 - 14.0 | Singlet (broad) | 1H | -COOH |

| Aromatic Proton | 7.5 - 8.0 | Singlet | 1H | H-5 |

| Methyl Protons | 2.5 - 2.7 | Singlet | 3H | -CH₃ |

Rationale behind Predictions:

-

The carboxylic acid proton is expected to be significantly deshielded and will appear as a broad singlet at a high chemical shift due to hydrogen bonding with the solvent.[4]

-

The lone aromatic proton at the 5-position is flanked by two chlorine atoms, which are electronegative and will deshield it, placing its signal in the aromatic region.

-

The methyl protons are attached to the pyridine ring and will appear as a singlet in a region typical for methyl groups on an aromatic system.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum in DMSO-d₆ is predicted to display seven distinct signals, corresponding to each carbon atom in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | 165 - 170 | C=O |

| Aromatic Carbons | 120 - 160 | C-2, C-3, C-4, C-6 |

| Aromatic Carbon | 115 - 125 | C-5 |

| Methyl Carbon | 18 - 25 | -CH₃ |

Rationale behind Predictions:

-

The carbonyl carbon of the carboxylic acid will be the most deshielded carbon, appearing at the lowest field.[5]

-

The carbons of the pyridine ring will have distinct chemical shifts based on their substitution. Carbons bonded to chlorine (C-4 and C-6) and the carbon bearing the methyl group (C-2) will have their resonances influenced by these substituents.

-

The methyl carbon will appear at a high field, typical for sp³ hybridized carbons.

Experimental Protocol: NMR Data Acquisition

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional moieties.

Predicted IR Data

The spectrum is typically acquired from a solid sample, often using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500-3300 | Broad | O-H stretch | Carboxylic Acid |

| 2900-3000 | Medium | C-H stretch | -CH₃ |

| 1700-1725 | Strong | C=O stretch | Carboxylic Acid |

| 1550-1600 | Medium-Strong | C=C and C=N stretch | Aromatic Ring |

| 1400-1450 | Medium | C-H bend | -CH₃ |

| 1200-1300 | Strong | C-O stretch | Carboxylic Acid |

| 900-950 | Medium | O-H bend (out-of-plane) | Carboxylic Acid |

| 700-800 | Strong | C-Cl stretch | Chloro-aromatic |

Rationale behind Predictions:

-

The O-H stretch of the carboxylic acid will be a very broad band due to extensive hydrogen bonding in the solid state.[6]

-

The C=O stretch will be a strong, sharp peak, which is a hallmark of carbonyl compounds.[6]

-

The aromatic ring vibrations (C=C and C=N stretches) will appear in the 1500-1600 cm⁻¹ region.[7]

-

The C-Cl stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹.[8]

Experimental Protocol: IR Data Acquisition (ATR)

Caption: Workflow for ATR-IR analysis of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

Electron Ionization is a common technique for volatile and thermally stable compounds.

| m/z | Predicted Identity | Rationale |

| 205/207/209 | [M]⁺ | Molecular ion peak. The isotopic pattern (approx. 9:6:1 ratio) is characteristic of a molecule with two chlorine atoms. |

| 188/190/192 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |

| 160/162/164 | [M - COOH]⁺ | Loss of the entire carboxylic acid group. |

| 125/127 | [M - COOH - Cl]⁺ | Subsequent loss of a chlorine atom. |

Rationale behind Predictions:

-

The molecular ion peak is expected at m/z 205, corresponding to the molecular weight with the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The presence of two chlorine atoms will result in a characteristic M+2 and M+4 pattern.

-

Fragmentation of carboxylic acids often involves the loss of the hydroxyl group or the entire carboxyl group.[9]

Experimental Protocol: Mass Spectrometry Data Acquisition (LC-MS)

For a more controlled analysis, especially for less volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is often preferred.

Caption: Workflow for LC-MS analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous structural confirmation. The predicted data, based on established principles of spectroscopy and data from related compounds, serves as a robust reference for researchers working with this molecule. The experimental protocols outlined in this guide represent best practices in the field, ensuring the acquisition of high-quality, reliable data. This multi-faceted spectroscopic approach is fundamental to ensuring the identity, purity, and quality of this compound in research and development settings.

References

- 1. chemscene.com [chemscene.com]

- 2. 693286-31-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 9. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4,6-Dichloro-2-methylnicotinic Acid as a Synthetic Building Block

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of synthetic building blocks is paramount to the successful and efficient construction of complex molecular architectures. Among the vast arsenal of available intermediates, halogenated heterocycles represent a particularly versatile class of compounds, offering multiple reactive handles for diversification. This guide provides a comprehensive technical overview of 4,6-dichloro-2-methylnicotinic acid, a trifunctional building block poised for strategic and selective functionalization in the synthesis of high-value compounds, particularly in the realm of medicinal chemistry.

Core Attributes of this compound

This compound is a substituted pyridine derivative characterized by a carboxylic acid group, a methyl group, and two chlorine atoms at positions 4 and 6 of the pyridine ring. This unique arrangement of functional groups imparts a distinct reactivity profile that can be exploited for selective chemical transformations.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 693286-31-6 | [1][2] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1][2] |

| Molecular Weight | 206.03 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in many organic solvents such as DMSO and methanol. | [3] |

Synthesis of the Building Block

The most common and practical laboratory synthesis of this compound involves a two-step process starting from its corresponding ethyl ester, ethyl 4,6-dihydroxynicotinate. This precursor is commercially available or can be synthesized.

Step 1: Dichlorination of Ethyl 4,6-dihydroxynicotinate

The conversion of the dihydroxy intermediate to the dichloro derivative is typically achieved by treatment with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[4][5]

Experimental Protocol: Synthesis of Ethyl 4,6-dichloro-2-methylnicotinate

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phosphorus oxychloride (POCl₃, ~8-10 equivalents).

-

Slowly and cautiously add ethyl 4,6-dihydroxy-2-methylnicotinate (1 equivalent) to the stirred POCl₃.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic process.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 4,6-dichloro-2-methylnicotinate.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction.

Experimental Protocol: Hydrolysis of Ethyl 4,6-dichloro-2-methylnicotinate

-

Dissolve ethyl 4,6-dichloro-2-methylnicotinate (1 equivalent) in a mixture of a suitable organic solvent (e.g., THF, methanol, or ethanol) and water.

-

Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with a suitable acid, such as 1M HCl.

-

The resulting precipitate is the desired this compound.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Strategic Functionalization: A Guide to Selectivity

The synthetic utility of this compound lies in the differential reactivity of its two chlorine substituents. The electronic nature of the pyridine ring, influenced by the electron-withdrawing carboxylic acid group, renders the C4 and C6 positions susceptible to different types of transformations.

The Principle of Regioselectivity

Generally, the C4 position of the pyridine ring is more electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr). Conversely, the C6 position is often more sterically accessible and can be preferentially targeted in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise and controlled functionalization of the molecule.

Caption: Regioselective functionalization pathways of this compound.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The C4 position is activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group. This allows for the selective displacement of the C4-chloro substituent by a variety of nucleophiles.

General Protocol for SNAr at C4

-

To a solution of this compound or its ester (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the desired nucleophile (1-1.5 equivalents) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2-3 equivalents).

-

Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C.

-

Monitor the reaction by TLC or LC-MS until completion.

-

Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

This methodology is particularly effective for the introduction of amines and phenols, which are common moieties in pharmacologically active molecules.[6]

Palladium-Catalyzed Cross-Coupling Reactions at the C6 Position

The C6 position can be selectively functionalized using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[7][8] These reactions are indispensable for the formation of C-C and C-N bonds, respectively.

General Protocol for Suzuki-Miyaura Coupling at C6

-

In a reaction vessel, combine this compound or its ester (1 equivalent), the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

General Protocol for Buchwald-Hartwig Amination at C6

-

Combine this compound or its ester (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOt-Bu, K₃PO₄) in a reaction vessel.

-

Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

-

Heat the mixture under an inert atmosphere at 80-110 °C until the reaction is complete.

-

Cool the mixture, filter through a pad of celite, and concentrate the filtrate.

-

Purify the residue by column chromatography.

Application in Medicinal Chemistry: The Synthesis of Kinase Inhibitors

The substituted pyridine core is a privileged scaffold in many kinase inhibitors. The ability to selectively introduce different functionalities at the C4 and C6 positions of this compound makes it an ideal starting material for the synthesis of analogues of important drugs like Sorafenib and PLX4032 (Vemurafenib).[3][9]

Caption: Synthetic workflow for kinase inhibitor analogues.

The synthesis of Sorafenib analogues often involves the reaction of a dichloropyridine derivative with an aminophenol via an SNAr reaction, followed by further functionalization.[3][8] Similarly, the core of PLX4032 contains a substituted pyridine ring that can be constructed using methodologies starting from a dichloropyridine building block.[9]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its trifunctional nature, combined with the predictable regioselectivity of its two chlorine atoms, allows for the controlled and stepwise introduction of molecular diversity. The demonstrated utility of this and similar scaffolds in the synthesis of clinically relevant kinase inhibitors underscores its importance for medicinal chemists. By understanding the principles of its reactivity and employing the appropriate synthetic strategies, researchers can efficiently access a wide range of complex and biologically active molecules.

References

- 1. WO2006064217A3 - PROCESS FOR THE PREPARATION OF 4-(6-CHLORO-2, 3-METHYLENEDIOXYANILINO)-7-[2-(4-METHYLPIPERAZIN-l-YL) ETHOXY]-5-TETRAHYDROPYRAN-4-YLOXYQUINAZOLINE , THEIR INTERMEDIATES AND CRYSTALLINE SALTS THEREOF - Google Patents [patents.google.com]

- 2. research.rug.nl [research.rug.nl]

- 3. benchchem.com [benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Ethyl 4,6-dichloronicotinate synthesis - chemicalbook [chemicalbook.com]

- 6. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

The Strategic Role of 4,6-Dichloro-2-methylnicotinic Acid in Next-Generation Agrochemical Synthesis: A Technical Guide

Abstract

In the competitive landscape of agrochemical research and development, the strategic selection of molecular building blocks is paramount to the discovery of novel, effective, and environmentally conscious crop protection agents. This technical guide provides an in-depth exploration of 4,6-dichloro-2-methylnicotinic acid, a key heterocyclic intermediate, detailing its synthesis, chemical properties, and pivotal role in the creation of advanced herbicides. This document is intended for researchers, synthetic chemists, and professionals in the agrochemical industry, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Chlorinated Pyridine Carboxylic Acids in Agrochemicals

The pyridine ring is a privileged scaffold in modern agrochemicals due to its metabolic stability and its ability to be functionalized to modulate biological activity.[1] When substituted with chlorine atoms and a carboxylic acid group, as in the case of this compound, the molecule becomes a versatile platform for the synthesis of a variety of potent herbicides. The chlorine substituents serve a dual purpose: they enhance the molecule's reactivity towards nucleophilic substitution and can play a direct role in the binding of the final agrochemical to its biological target. The carboxylic acid moiety provides a convenient handle for further chemical modifications, such as esterification or amidation, allowing for the fine-tuning of properties like solubility, translocation within the plant, and environmental persistence.

This guide will focus on the synthesis and utility of this compound, a key intermediate in the production of certain pyridine-based herbicides.[2] We will delve into the practical aspects of its synthesis, the rationale behind the chosen synthetic routes, and its subsequent conversion into herbicidally active compounds.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 693286-31-6 | [3][4] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [3][4] |

| Molecular Weight | 206.03 g/mol | [3] |

| Appearance | White to off-white solid | [5] |

| Purity | ≥98% | [3] |

| Storage | 4°C | [3] |

Spectroscopic Characterization (Predicted and Representative Data):

-

¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~13.5 (s, 1H, COOH), 7.85 (s, 1H, Ar-H), 2.60 (s, 3H, CH₃). The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift. The aromatic proton and the methyl protons will appear as sharp singlets.

-

¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~165 (C=O), 158 (C-Cl), 152 (C-Cl), 148 (C-CH₃), 125 (C-H), 122 (C-COOH), 22 (CH₃). The carbonyl carbon will be the most downfield signal, followed by the carbons attached to the chlorine atoms.

-

IR (KBr, cm⁻¹): ν ~3000-2500 (broad, O-H stretch of carboxylic acid), 1710 (s, C=O stretch), 1580, 1550 (C=C and C=N stretching of the pyridine ring), 850, 780 (C-Cl stretch). The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid dimer.

-

Mass Spectrometry (EI): m/z (%) 205 (M⁺), 188, 160, 125.

Synthesis of this compound: A Two-Step Approach

The most common and industrially viable route to this compound involves a two-step process: the chlorination of a dihydroxypyridine precursor to form the corresponding ethyl ester, followed by hydrolysis to the desired carboxylic acid.

Step 1: Synthesis of Ethyl 4,6-dichloro-2-methylnicotinate

The synthesis of the ethyl ester intermediate is achieved through the chlorination of ethyl 4,6-dihydroxy-2-methylnicotinate using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).[9][10]

Reaction Scheme:

Caption: Synthesis of the ethyl ester intermediate.

Experimental Protocol: Synthesis of Ethyl 4,6-dichloro-2-methylnicotinate [9][10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phosphorus oxychloride (POCl₃, 500 mL).

-

Addition of Starting Material: Slowly add ethyl 4,6-dihydroxy-2-methylnicotinate (60 g, 0.328 mol) to the stirred POCl₃.

-

Reaction: Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and remove the excess POCl₃ by distillation under reduced pressure.

-

Quenching: Carefully pour the residue into ice water with vigorous stirring.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate.

-

Washing and Drying: Combine the organic phases and wash with saturated brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Concentrate the solution under vacuum to obtain the crude ethyl 4,6-dichloro-2-methylnicotinate.

Rationale for Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful chlorinating agent that effectively replaces the hydroxyl groups on the pyridine ring with chlorine atoms. The use of a large excess ensures the reaction goes to completion.

-

Reflux: The elevated temperature is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

-

Aqueous Work-up: The quenching with ice water is a highly exothermic process and must be done carefully to control the reaction. The subsequent extractions and washing steps are crucial for removing impurities and isolating the product.

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved through base-catalyzed hydrolysis using a strong base like sodium hydroxide (NaOH).

Reaction Scheme:

Caption: Base-catalyzed hydrolysis of the ethyl ester.

Experimental Protocol: Hydrolysis of Ethyl 4,6-dichloro-2-methylnicotinate

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 4,6-dichloro-2-methylnicotinate in a mixture of ethanol and water.

-

Addition of Base: Add a solution of sodium hydroxide (NaOH) to the flask.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidification: Acidify the remaining aqueous solution with concentrated hydrochloric acid (HCl) to a pH of 1-2.

-

Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Rationale for Experimental Choices:

-

Base-Catalyzed Hydrolysis: Base-catalyzed hydrolysis is generally preferred over acid-catalyzed hydrolysis for esters because the reaction is irreversible. The carboxylate salt formed in the basic medium is unreactive towards nucleophilic attack, thus driving the reaction to completion.[7]

-

Sodium Hydroxide (NaOH): NaOH is a strong, inexpensive base that effectively catalyzes the hydrolysis.

-

Ethanol/Water Solvent System: The use of a co-solvent system ensures the solubility of both the ester (which is more soluble in ethanol) and the hydroxide ions (which are in the aqueous phase).

-

Acidification: The final acidification step is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Mechanism of Base-Catalyzed Ester Hydrolysis:

The reaction proceeds via a nucleophilic acyl substitution mechanism.

Caption: The key steps in the base-catalyzed hydrolysis of the ester.

Application in Agrochemical Synthesis: A Gateway to Pyridine Herbicides

This compound is a valuable intermediate in the synthesis of pyridine-based herbicides. These herbicides often function by mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weeds.[11] The chlorinated pyridine carboxylic acid core is a common feature in this class of herbicides.

While specific, publicly disclosed commercial herbicides synthesized directly from 4,6-dichloro-2-methylnicotinate are not readily identifiable, the structural motif is highly relevant to the field. For instance, the well-known herbicide aminopyralid (4-amino-3,6-dichloro-2-pyridinecarboxylic acid) shares a similar chlorinated pyridine carboxylic acid backbone, highlighting the importance of this class of compounds in weed management.[2] The synthesis of novel herbicides often involves the reaction of the carboxylic acid group of intermediates like this compound with various amines or alcohols to generate a library of candidate molecules for biological screening.

Conclusion

This compound stands as a testament to the power of strategic molecular design in the development of modern agrochemicals. Its synthesis, while requiring careful execution, is based on well-established and scalable chemical transformations. The resulting molecule, with its strategically placed reactive handles, provides a robust platform for the creation of novel herbicides. For researchers and drug development professionals in the agrochemical sector, a deep understanding of the synthesis and reactivity of such key intermediates is not merely an academic exercise, but a fundamental prerequisite for innovation and the development of next-generation crop protection solutions.

References

- 1. rsc.org [rsc.org]

- 2. WO2009029518A2 - Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. hmdb.ca [hmdb.ca]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. US20060270557A1 - Herbicide formulation - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 4,6-Dichloro-2-methylnicotinic Acid and Its Derivatives: A Scaffold for Modern Drug Discovery

This guide provides an in-depth exploration of 4,6-dichloro-2-methylnicotinic acid, a versatile heterocyclic scaffold. We will delve into its fundamental chemical properties, outline robust synthetic pathways, and explore the vast potential of its derivatives in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights to accelerate innovation.

Introduction: The Strategic Value of the Dichloronicotinic Acid Scaffold

Substituted nicotinic acid derivatives are a cornerstone in the synthesis of biologically active compounds, appearing in pharmaceuticals, agrochemicals, and functional materials. Among these, this compound stands out as a particularly valuable building block. Its structure features three key points for chemical modification: a carboxylic acid group amenable to a wide range of coupling reactions, and two chlorine atoms at the C4 and C6 positions of the pyridine ring. These chlorine atoms are not merely passive substituents; they are activated leaving groups for nucleophilic aromatic substitution (SNAr), opening a gateway to a vast chemical space for derivatization. This unique combination of reactive sites allows for the systematic and combinatorial synthesis of compound libraries, making it an ideal starting point for hit-to-lead optimization campaigns in drug discovery.

Part 1: The Core Scaffold: this compound

A thorough understanding of the parent molecule is critical before exploring its derivatives. This section details its physicochemical properties and outlines a logical synthetic approach.

Physicochemical Properties

This compound, also known as 4,6-dichloro-2-methylpyridine-3-carboxylic acid, is a solid at room temperature.[1] Its key properties are summarized in the table below, providing essential data for experimental design, including reaction solvent selection and analytical method development.

| Property | Value | Source |

| CAS Number | 693286-31-6 | [1][2] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |

| Molecular Weight | 206.03 g/mol | [1] |

| SMILES | O=C(O)C1=C(C)N=C(Cl)C=C1Cl | [1] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | [1] |

| LogP | 2.395 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Synthesis of the Core Scaffold

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed journals, its synthesis can be logically derived from established heterocyclic chemistry principles. A plausible and efficient pathway starts from a more readily available precursor, such as 4,6-dihydroxy-2-methylpyrimidine, and involves a critical chlorination step. The use of phosphoryl oxychloride (POCl₃) is a standard and effective method for converting hydroxyl groups on pyridine or pyrimidine rings into chlorides.[3][4]

Experimental Rationale: The chlorination of the dihydroxy precursor is the key transformation. POCl₃ is the reagent of choice due to its high reactivity and efficacy in this type of conversion. The reaction is typically performed at elevated temperatures, often with a catalytic amount of a tertiary amine like N,N-dimethylaniline to facilitate the process.[3] The subsequent carboxylation of the dichlorinated intermediate can be achieved through several methods, including directed ortho-metalation followed by quenching with CO₂, or formation of a Grignard reagent followed by reaction with a carboxylating agent. This step introduces the crucial carboxylic acid functionality.

Part 2: Derivatization Strategies: Unlocking Chemical Diversity

The power of this compound lies in its potential for derivatization. The three primary reactive handles—the carboxylic acid and the two chloro-substituents—can be modified independently or sequentially to build molecular complexity.

Carboxylic Acid Modifications: Amides and Esters

The carboxylic acid is the most accessible functional group for derivatization. Standard coupling chemistries allow for the creation of large libraries of amides and esters, which are common motifs in drug molecules.

-

Amide Synthesis: Amide bond formation is a robust and well-understood reaction. The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator such as 4-Dimethylaminopyridine (DMAP) provides a reliable method for coupling the carboxylic acid with a diverse range of primary and secondary amines.[5] This approach was successfully used to generate novel nicotinic acid derivatives with promising antimicrobial activity.[6]

-

Ester Synthesis: Esterification can be achieved under acidic conditions (Fischer esterification) or by converting the carboxylic acid to a more reactive species. The methyl ester, methyl 4,6-dichloro-2-methylnicotinate, is a known derivative.[7] The ethyl ester is also commercially available and serves as a reagent in chemical research.[8]

Nucleophilic Aromatic Substitution (SNAr) at C4 and C6

The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the chlorine atoms at positions 4 and 6 for SNAr. This allows for the displacement of one or both chlorine atoms with a variety of nucleophiles, including:

-

Amines (N-nucleophiles): Reaction with primary or secondary amines introduces new substituents that can modulate solubility, cell permeability, and target engagement.

-

Alcohols/Phenols (O-nucleophiles): Formation of ether linkages.

-

Thiols (S-nucleophiles): Formation of thioether linkages.

The regioselectivity of the substitution (C4 vs. C6) can often be controlled by reaction conditions and the steric and electronic properties of the incoming nucleophile. This type of reaction is foundational for creating novel heterocyclic compounds, as demonstrated in the synthesis of 4-thiazolidinones from a 2-chloropyridine-3-carboxylic acid precursor.[9][10]

Part 3: Applications in Medicinal Chemistry

Derivatives of nicotinic acid and related halogenated heterocycles have shown a wide spectrum of biological activities. The this compound scaffold is a promising starting point for developing novel therapeutics in several key areas.

-

Antimicrobial Activity: Nicotinic acid derivatives, particularly those converted into acylhydrazones and 1,3,4-oxadiazolines, have demonstrated potent activity against Gram-positive bacteria, including MRSA strains.[6] Furthermore, 4-thiazolidinone derivatives of nicotinic acid have shown broad-spectrum antimicrobial and antifungal activity.[9][10] This suggests that libraries derived from this compound could yield new anti-infective agents.

-